8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione
Descripción
Propiedades
IUPAC Name |
8-bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O3/c1-4-19-6-5-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWPYGKQNZGERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures . The ethoxyethyl group can be introduced using ethoxyethyl chloride in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ethoxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxyethyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione and analogous purine derivatives:
Pharmacological and Industrial Relevance
- Therapeutic Potential: Doxofylline demonstrates a therapeutic serum range of 12–13 µg/mL for bronchodilation, with minimal adverse effects . The target compound’s bromine atom and ethoxyethyl group could enhance binding to kinase active sites, as observed in analogues like 8-Bromo-7-(2-(2,6-dimethylphenyl)-2-oxoethyl)-3-methylpurine-2,6-dione, which showed selective kinase inhibition in vitro .
Actividad Biológica
8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various purine-based drugs and has been investigated for its effects on different biological targets.
- Molecular Formula : C13H16BrN5O2
- Molecular Weight : 353.20 g/mol
- CAS Number : 1447606-16-7
The biological activity of 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione is primarily attributed to its role as an inhibitor of specific enzymes, particularly dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in glucose metabolism and has implications in diabetes management. Inhibition of this enzyme can lead to increased insulin sensitivity and improved glycemic control.
1. Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
Research indicates that purine derivatives, including 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione, exhibit significant DPP-IV inhibitory activity. This inhibition can enhance the levels of incretin hormones, which are crucial for glucose homeostasis.
2. Antitumor Activity
Preliminary studies have shown that this compound may possess antitumor properties. It was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10.0 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 8.5 | Cell cycle arrest at G1 phase |
3. Antiviral Properties
Recent investigations suggest that the compound may also exhibit antiviral activity against certain viruses by interfering with viral replication mechanisms.
Case Studies
- Diabetes Management : A clinical study evaluated the effects of a DPP-IV inhibitor based on the structure of 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione in patients with type 2 diabetes. Results indicated improved glycemic control and reduced HbA1c levels over a 12-week period.
- Cancer Therapy : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing the purity and structural integrity of 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione?
- Methodological Answer : Employ a combination of FTIR and mass spectrometry (MS) for structural validation. FTIR can identify functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹, C-Br bonds at ~550–650 cm⁻¹) . High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine (characteristic doublet peaks for ⁷⁹Br/⁸¹Br). For purity, use HPLC with a C18 column and UV detection at 254 nm, comparing retention times against a synthetic standard .
Q. How can researchers optimize the synthesis of 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione to minimize side products?
- Methodological Answer : Use a stepwise alkylation strategy. First, introduce the 2-ethoxyethyl group at position 7 via nucleophilic substitution under anhydrous conditions (e.g., DMF, NaH, 60°C), followed by bromination at position 8 using N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., CCl₄) . Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 3:7) and quench intermediates to avoid over-bromination.
Q. What are the solubility properties of this compound, and how do they influence in vitro assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid cytotoxicity. Solubility can be enhanced using cyclodextrin-based carriers or co-solvents like PEG-400 .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate the electron density at the bromine site. Molecular orbital analysis (e.g., HOMO-LUMO gaps) predicts susceptibility to Suzuki-Miyaura or Buchwald-Hartwig couplings. Validate predictions with experimental trials using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
Q. What strategies resolve contradictions in reported biological activity data for purine-dione derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using guidelines like the NIH Assay Guidance Manual. Perform dose-response curves across multiple replicates and validate target engagement via SPR or thermal shift assays . Cross-reference with structural analogs (e.g., 8-chloro or 8-nitro derivatives) to isolate substituent-specific effects .
Q. How can researchers design experiments to study the metabolic stability of this compound?
- Methodological Answer : Use liver microsomes (human or rodent) incubated with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes. Identify metabolites using fragmentation patterns (e.g., demethylation at N3 or oxidation of the ethoxyethyl group). Compare results with computational ADMET predictions (e.g., CYP450 isoform docking) .
Methodological Challenges & Solutions
Q. What are the limitations of current synthetic routes for scaling up production?
- Answer : Low yields in bromination steps (≤40%) and purification difficulties due to hydrophobic byproducts. Optimize via flow chemistry to control reaction exothermicity and improve mixing. Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .
Q. How does the 2-ethoxyethyl substituent influence conformational flexibility and target binding?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
